molecular formula C5H9NO2S B071209 (4R)-2-Methylthiazolidine-4-carboxylic acid CAS No. 190062-99-8

(4R)-2-Methylthiazolidine-4-carboxylic acid

Cat. No.: B071209
CAS No.: 190062-99-8
M. Wt: 147.2 g/mol
InChI Key: FHTPNEYXMGZOSH-BKLSDQPFSA-N
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Description

(4R)-2-Methylthiazolidine-4-carboxylic acid is a chiral compound with a thiazolidine ring structure. It is an important intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-Methylthiazolidine-4-carboxylic acid typically involves the reaction of L-cysteine with acetaldehyde. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidine ring. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-Methylthiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidine ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazolidine derivatives.

Scientific Research Applications

(4R)-2-Methylthiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.

    Medicine: Research is ongoing into its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-2-Methylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Another thiazolidine derivative with different functional groups.

    2-Methylthiazolidine-4-carboxylic acid: The non-chiral version of the compound.

    Thiazolidine-4-carboxylic acid: A simpler thiazolidine derivative without the methyl group.

Uniqueness

(4R)-2-Methylthiazolidine-4-carboxylic acid is unique due to its chiral center, which can impart specific stereochemical properties to the molecules it is used to synthesize. This chirality can be crucial in the development of pharmaceuticals, where the orientation of molecules can significantly impact their biological activity.

Properties

IUPAC Name

(4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3?,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTPNEYXMGZOSH-BKLSDQPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC(CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1N[C@@H](CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472049
Record name (4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190062-99-8
Record name (4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetaldehyde (0.27 g) and L-cysteine (0.75 g) were reacted in aqueous solution 10 ml at room temperature for 1.5 hours, followed by solvent evaporation evaporated in vacuo. The resulting product was recrystallized from methanol to yield the title compound. Melting Point: 161°-163° centigrade Optical Rotation [α]26D:-148°.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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